molecular formula C17H17ClN2O B14004071 3-(2,3-Dimethylphenyl)-2-methylquinazolin-4-one;hydrochloride CAS No. 3060-16-0

3-(2,3-Dimethylphenyl)-2-methylquinazolin-4-one;hydrochloride

Cat. No.: B14004071
CAS No.: 3060-16-0
M. Wt: 300.8 g/mol
InChI Key: XPVPAQDLJPEBDS-UHFFFAOYSA-N
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Description

3-(2,3-Dimethylphenyl)-2-methylquinazolin-4-one;hydrochloride is a chemical compound that belongs to the quinazolinone class Quinazolinones are known for their diverse biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-Dimethylphenyl)-2-methylquinazolin-4-one;hydrochloride typically involves the reaction of 2,3-dimethylaniline with 2-methyl-4H-3,1-benzoxazin-4-one under acidic conditions. The reaction is carried out in the presence of a suitable solvent such as ethanol or methanol, and the product is isolated by crystallization. The hydrochloride salt is then formed by treating the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as recrystallization and chromatography may also be employed.

Chemical Reactions Analysis

Types of Reactions

3-(2,3-Dimethylphenyl)-2-methylquinazolin-4-one;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different functional groups.

    Reduction: Reduction reactions can convert the quinazolinone ring to a dihydroquinazolinone structure.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the aromatic ring or the quinazolinone core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) are employed under appropriate conditions.

Major Products

Scientific Research Applications

3-(2,3-Dimethylphenyl)-2-methylquinazolin-4-one;hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential anti-cancer, anti-inflammatory, and anti-microbial properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(2,3-Dimethylphenyl)-2-methylquinazolin-4-one;hydrochloride involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to the modulation of biological processes such as cell proliferation, inflammation, and microbial growth. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-Methylquinazolin-4-one: A simpler quinazolinone derivative with similar core structure but different substituents.

    3-Phenylquinazolin-4-one: Another quinazolinone derivative with a phenyl group instead of the 2,3-dimethylphenyl group.

    4-Hydroxyquinazoline: A quinazoline derivative with a hydroxyl group, showing different chemical and biological properties.

Uniqueness

3-(2,3-Dimethylphenyl)-2-methylquinazolin-4-one;hydrochloride is unique due to its specific substituents, which confer distinct chemical reactivity and biological activity. The presence of the 2,3-dimethylphenyl group and the hydrochloride salt form may enhance its solubility, stability, and interaction with biological targets, making it a valuable compound for research and development.

Properties

CAS No.

3060-16-0

Molecular Formula

C17H17ClN2O

Molecular Weight

300.8 g/mol

IUPAC Name

3-(2,3-dimethylphenyl)-2-methylquinazolin-4-one;hydrochloride

InChI

InChI=1S/C17H16N2O.ClH/c1-11-7-6-10-16(12(11)2)19-13(3)18-15-9-5-4-8-14(15)17(19)20;/h4-10H,1-3H3;1H

InChI Key

XPVPAQDLJPEBDS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)N2C(=NC3=CC=CC=C3C2=O)C)C.Cl

Origin of Product

United States

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